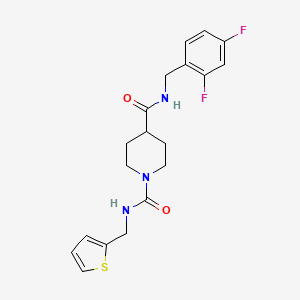

N4-(2,4-difluorobenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide

Description

N4-(2,4-Difluorobenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is a piperidine-based dicarboxamide derivative featuring a 2,4-difluorobenzyl group at the N4 position and a thiophen-2-ylmethyl substituent at the N1 position.

Properties

IUPAC Name |

4-N-[(2,4-difluorophenyl)methyl]-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F2N3O2S/c20-15-4-3-14(17(21)10-15)11-22-18(25)13-5-7-24(8-6-13)19(26)23-12-16-2-1-9-27-16/h1-4,9-10,13H,5-8,11-12H2,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEKSEQWAZDIFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=C(C=C(C=C2)F)F)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,4-difluorobenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,4-difluorobenzyl chloride and a suitable base.

Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.

Formation of the Dicarboxamide: The final step involves the formation of the dicarboxamide moiety through an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDC or DCC) and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Formation of Carboxamide Substituents

The 1,4-dicarboxamide groups are typically introduced via amide coupling :

Reaction Pathway:

-

Activation of Carboxylic Acid :

Piperidine-1,4-dicarboxylic acid is activated using reagents like HBTU or HATU in the presence of DIPEA (Source ). -

Nucleophilic Attack by Amines :

Sequential coupling with:-

2,4-Difluorobenzylamine

-

Thiophen-2-ylmethylamine

Example reaction conditions:

| Step | Reagent/Catalyst | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| Activation | HBTU, DIPEA | DMF | 25 | >90 |

| Coupling (ArNH₂) | 2,4-Difluorobenzylamine | DMF | 25 | 85 |

| Coupling (HetNH₂) | Thiophen-2-ylmethylamine | DMF | 25 | 78 |

-

Functional Group Compatibility

-

Fluorobenzyl Group Stability : The 2,4-difluorobenzyl moiety is resistant to hydrolysis under acidic/basic conditions but may undergo electrophilic substitution in the presence of strong Lewis acids (Source , ).

-

Thiophene Reactivity : The thiophen-2-ylmethyl group can participate in S-oxidation or cross-coupling reactions (e.g., Suzuki-Miyaura) if unprotected (Source ).

Side Reactions and Mitigation

-

Racemization : Piperidine stereocenters may racemize under harsh coupling conditions. Use of chiral auxiliaries or low-temperature protocols can mitigate this (Source ).

-

Byproduct Formation : Competing reactions (e.g., over-alkylation) are minimized by using stoichiometric control and protecting groups (e.g., Boc for amines) (Source , ).

Post-Synthetic Modifications

-

Hydrogenolysis : The benzyl carboxamide group (N4) can be selectively reduced to a methylene group using Pd/C/H₂ (Source ).

-

Sulfonation : The thiophene ring can be sulfonated at the 5-position with chlorosulfonic acid (Source ).

Stability and Degradation Pathways

-

Hydrolytic Degradation : The carboxamide bonds are susceptible to hydrolysis under strongly acidic (pH < 2) or alkaline (pH > 10) conditions.

-

Thermal Stability : Decomposition occurs above 200°C, forming piperidine and aryl fragments (Source ).

Comparative Reactivity with Analogues

| Feature | N4-(2,4-Difluorobenzyl) | N1-(Thiophen-2-ylmethyl) |

|---|---|---|

| Electron Density | Electron-deficient (due to F substituents) | Electron-rich (thiophene π-system) |

| Reactivity | Resistant to nucleophilic attack | Prone to electrophilic substitution |

Key Research Findings

-

Catalytic Asymmetric Synthesis : Chiral piperidine intermediates (e.g., from Source ) enable enantioselective synthesis of the target compound.

-

Biological Activity : Analogous piperidine dicarboxamides show inhibitory activity against enzymes like dihydrofolate reductase (DHFR) (Source ).

Industrial-Scale Considerations

-

Cost-Efficiency : Use of flow chemistry for amide coupling reduces reagent waste (Source ).

-

Purification : Final compounds are purified via column chromatography (silica gel, EtOAc/hexane) or recrystallization (Source ).

Unresolved Challenges

-

Stereochemical Purity : Scalable methods for maintaining enantiomeric excess (ee > 98%) require further optimization.

-

Solubility : Poor aqueous solubility of the target compound limits formulation options.

Scientific Research Applications

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Studies have shown that derivatives of piperidine compounds exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, similar derivatives have demonstrated efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The structure of N4-(2,4-difluorobenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide suggests that it could possess similar properties due to the presence of the piperidine moiety.

Anticancer Activity

Recent research indicates that compounds with structural similarities to this compound have shown promising results in anticancer assays. For example, derivatives evaluated in vitro against various cancer cell lines have shown significant cytotoxic effects. The mechanism often involves the induction of apoptosis in cancer cells . Molecular docking studies suggest that such compounds can interact effectively with cancer-related targets, enhancing their potential as anticancer agents .

Synthesis Methodologies

The synthesis of this compound can be approached through several methods:

Multi-step Synthesis

A common synthetic route involves the reaction of 2,4-difluorobenzylamine with thiophen-2-carboxaldehyde followed by cyclization with piperidine derivatives. This method allows for the introduction of various substituents at different stages, facilitating the exploration of structure-activity relationships (SAR) .

Green Chemistry Approaches

Emerging synthetic strategies emphasize environmentally friendly processes. Utilizing microwave-assisted synthesis or solvent-free conditions can enhance yields and reduce waste during the preparation of this compound . Such methods align with contemporary trends in sustainable chemistry.

Potential Therapeutic Roles

The therapeutic implications of this compound extend beyond antimicrobial and anticancer applications:

Neurological Disorders

Compounds with similar structures have been investigated for their potential as neuroprotective agents. They may inhibit acetylcholinesterase activity, which is beneficial in treating conditions like Alzheimer’s disease . The dual action of targeting both bacterial infections and neurological pathways presents a unique therapeutic avenue.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives could also exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways . This aspect is crucial for developing treatments for chronic inflammatory diseases.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N4-(2,4-difluorobenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at the N1 and N4 positions critically influence the physicochemical and synthetic profiles of piperidine dicarboxamides. Below is a comparative analysis with key analogs:

Key Observations:

- Halogenated Substituents: The target compound’s 2,4-difluorobenzyl group contrasts with the 4-chlorobenzyl group in 8a ().

- Heterocyclic Substituents : The thiophen-2-ylmethyl group (target) and furan-2-ylmethyl group () differ in polarity and aromaticity. Thiophene’s lower electronegativity compared to furan may increase lipophilicity, favoring blood-brain barrier penetration .

- Synthetic Efficiency : Compound 8a achieved a high yield (91%), likely due to optimized reaction conditions for chlorobenzyl derivatives. The target compound’s difluorobenzyl group may require specialized synthetic protocols, though specific data are unavailable .

Structural and Functional Implications

- Piperidine Core: The piperidine dicarboxamide scaffold is common in antiviral and kinase inhibitor designs. The carboxamide groups serve as hydrogen bond donors/acceptors, facilitating interactions with protein targets .

- Thienopyrimidin Moiety: The target compound’s thieno[3,2-d]pyrimidin core () is structurally distinct from the sulfonamide derivatives in .

Biological Activity

N4-(2,4-difluorobenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide (CAS Number: 1219901-56-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 393.5 g/mol. The compound features a piperidine ring substituted with a thiophene and a difluorobenzyl group, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| CAS Number | 1219901-56-0 |

| Molecular Formula | C19H21F2N3O2S |

| Molecular Weight | 393.5 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound has shown promise in various therapeutic areas due to its structural characteristics that may facilitate binding to enzymes or receptors involved in disease processes.

In Vitro Studies

Research has indicated that compounds similar to this compound exhibit significant inhibitory effects on key enzymes such as tyrosinase, which plays a crucial role in melanin production. For instance, studies have demonstrated that structural modifications in piperidine derivatives can lead to improved inhibitory potency against tyrosinase, suggesting that this compound may also possess similar activity .

Case Studies and Research Findings

Several studies have explored the biological implications of piperidine derivatives:

- Tyrosinase Inhibition : A study identified derivatives with IC50 values significantly lower than standard inhibitors like kojic acid. This suggests that structural modifications can enhance the inhibitory effects on tyrosinase .

- Cardiovascular Activity : Research on piperazine derivatives indicated that modifications could lead to enhanced inotropic effects in cardiac tissues. This points towards the potential for similar activity in related compounds like this compound .

- Synthetic Pathways : The synthesis of this compound involves complex organic reactions that can be tailored to optimize yield and purity for biological testing .

Q & A

Q. What synthetic methodologies are recommended for synthesizing N4-(2,4-difluorobenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide?

- Methodological Answer : The synthesis of piperidine-dicarboxamide derivatives typically involves multi-step reactions. Key steps include:

- Amide bond formation : React 2,4-difluorobenzylamine and thiophen-2-ylmethylamine with piperidine-1,4-dicarboxylic acid derivatives (e.g., activated esters or acid chlorides) under nitrogen to prevent oxidation.

- Solvent selection : Use polar aprotic solvents like DMF or THF, as demonstrated in analogous piperidine syntheses .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

- Example reaction conditions :

| Step | Reagents/Conditions | Reference |

|---|---|---|

| Amidation | DMF, 80°C, 12–24 h | |

| Cyclization | Lawesson’s reagent, THF reflux |

Q. How can spectroscopic techniques (NMR, IR) characterize this compound’s structural integrity?

- Methodological Answer :

- 1H/13C NMR : Analyze peak splitting patterns to confirm substituent positions. For example:

- Thiophene protons: δ 6.8–7.2 ppm (multiplet, 3H) .

- Piperidine carbons: ~45–55 ppm (quaternary carbons) .

- IR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-F vibrations (~1100–1200 cm⁻¹) .

- Validation : Compare spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer :

- Storage : Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis or oxidation of the amide bonds .

- Decomposition risks : Monitor for color changes (yellowing) or precipitate formation, indicative of degradation.

- Stability testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of this compound be addressed?

- Methodological Answer :

- Electrophilic substitution : Use directing groups (e.g., electron-donating substituents) to control reaction sites. For example, the thiophene methyl group may direct formylation to the 5-position via Vilsmeier-Haack reactions .

- Protection/deprotection : Temporarily block reactive sites (e.g., Fmoc-protected amines) during multi-step syntheses .

- Computational modeling : Predict reactive sites using molecular electrostatic potential (MEP) maps or Fukui indices .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize variability .

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to reconcile disparate IC₅₀ values from literature .

- Structural analogs : Compare activity trends with derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify SAR patterns .

Q. What computational approaches predict this compound’s reactivity in catalytic systems?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study transition states for amide bond formation or hydrolysis .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on conformational flexibility .

- Docking studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina to prioritize in vitro testing .

Data Analysis and Experimental Design

Q. How to design dose-response experiments for evaluating this compound’s efficacy?

- Methodological Answer :

- Concentration range : Test 0.1–100 µM in logarithmic increments (e.g., 0.1, 1, 10, 100 µM) .

- Controls : Include vehicle (DMSO <0.1%) and positive controls (e.g., known inhibitors).

- Replicates : Use n ≥ 3 technical replicates per concentration to ensure statistical power .

Q. What strategies optimize HPLC purification of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.